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Compound of Interest

Compound Name: SYBR Green II (Ionic form)

Cat. No.: B12380428 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of SYBR Green II

as a fluorescent stain for nucleic acids, primarily RNA, in denaturing agarose gels. SYBR

Green II offers a significant increase in sensitivity compared to traditional ethidium bromide

staining, making it an ideal choice for applications requiring the detection of low-abundance

RNA species.

Application Notes
SYBR Green II is a highly sensitive fluorescent dye that preferentially binds to single-stranded

nucleic acids, making it particularly well-suited for staining RNA in denaturing agarose gels.[1]

Its fluorescence is significantly enhanced upon binding to nucleic acids, with a quantum yield

for the RNA/SYBR Green II complex that is over seven times greater than that of the

RNA/ethidium bromide complex.[2][3] This results in a much higher sensitivity, allowing for the

detection of as little as 1 ng of RNA per band in a denaturing agarose/formaldehyde gel with

254 nm epi-illumination.[2][4]

A key advantage of SYBR Green II is that its fluorescence is not quenched by the presence of

denaturing agents such as formaldehyde or urea.[4][5] This eliminates the need for time-

consuming washing steps to remove these denaturants from the gel prior to staining,

streamlining the experimental workflow.[4][6][7] Furthermore, staining with SYBR Green II does

not interfere with downstream applications such as Northern blot analysis, provided that 0.1%–

0.3% SDS is included in the prehybridization and hybridization buffers to remove the dye.[2][8]
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SYBR Green II has a primary excitation maximum at 497 nm and a secondary peak around

254 nm, with an emission maximum at approximately 520 nm.[2][3] This spectral profile makes

it compatible with a wide range of visualization instruments, including standard UV

transilluminators (300 nm), epi-illuminators (254 nm), and laser-based gel scanners.[4][8] For

optimal sensitivity, 254 nm epi-illumination is recommended.[4]

Quantitative Data Summary
The following table summarizes the key quantitative data for SYBR Green II staining in

denaturing agarose gels, with comparisons to ethidium bromide where available.

Parameter SYBR Green II Ethidium Bromide

Detection Limit (Denaturing

Gel)

~1 ng/band (254 nm epi-

illumination)[2][4][8]

~1.5 ng/band (300 nm

transillumination)[4][7]

~4 ng/band (300 nm

transillumination)[2][4][7]

Fluorescence Quantum Yield

(RNA complex)
~0.54[3] ~0.07[2][3]

Excitation Maxima
497 nm (primary), ~254 nm

(secondary)[2][3]
518 nm

Emission Maximum ~520 nm[2][3] 605 nm

Post-staining Wash Required No[4][7]
Yes (for maximal sensitivity)[6]

[7]

Experimental Protocols
I. Preparation of Denaturing Formaldehyde-Agarose Gel
This protocol describes the preparation of a 1% denaturing formaldehyde-agarose gel.

Materials:

Agarose
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10X MOPS running buffer (0.4 M MOPS pH 7.0, 0.1 M sodium acetate, 0.01 M EDTA)

37% (12.3 M) Formaldehyde

Nuclease-free water

Procedure:

In a chemical fume hood, dissolve 1 g of agarose in 72 ml of nuclease-free water by heating.

Cool the agarose solution to approximately 60°C.

Add 10 ml of 10X MOPS running buffer and 18 ml of 37% formaldehyde. Caution:

Formaldehyde is toxic and should be handled in a fume hood.[9]

Mix the solution gently but thoroughly.

Pour the gel into a casting tray with the desired well comb and allow it to solidify completely.

Once solidified, place the gel in the electrophoresis tank and add 1X MOPS running buffer

until the gel is submerged.

II. RNA Sample Preparation and Electrophoresis
Materials:

RNA sample (1-3 µg)

Formaldehyde Load Dye

Nuclease-free water

Procedure:

To your RNA sample, add 0.5-3 volumes of Formaldehyde Load Dye. For complete

denaturation, especially for Northern blotting, use 3 volumes.[9]

Heat the RNA-dye mixture at 65-70°C for 5-15 minutes to denature the RNA. A 15-minute

incubation is recommended for Northern blotting.[9]
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Load the denatured RNA samples into the wells of the prepared denaturing agarose gel.

Perform electrophoresis at 5-6 V/cm until the bromophenol blue tracking dye has migrated

approximately two-thirds of the way down the gel.[9]

III. SYBR Green II Post-Staining Protocol
Materials:

SYBR Green II RNA Gel Stain (10,000X concentrate in DMSO)

1X TBE buffer (89 mM Tris base, 89 mM boric acid, 1 mM EDTA, pH 8.0)

Staining container (e.g., polypropylene dish)

Procedure:

Prepare the SYBR Green II staining solution by diluting the 10,000X stock solution 1:5,000 in

1X TBE buffer. For optimal performance, ensure the pH of the staining solution is between

7.5 and 8.0.[2][4][8]

After electrophoresis, carefully transfer the gel into the staining container.

Add a sufficient volume of the staining solution to completely cover the gel.

Protect the staining container from light and agitate gently on an orbital shaker for 20-40

minutes at room temperature.[2][7]

No destaining step is required.[4][6][7] The staining solution can be stored in the dark and

reused 3-4 times.[6][7]

IV. Visualization of Stained RNA
Equipment:

UV transilluminator (300 nm) or epi-illuminator (254 nm)

Gel documentation system with a SYBR Green photographic filter (transmits around 525 nm)

[6]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.thermofisher.com/hk/en/home/references/protocols/nucleic-acid-purification-and-analysis/rna-protocol/agarose-gel-electrophoresis-of-rna.html
https://www.researchgate.net/profile/Aamal-Ghazi-Al-Saadi/post/Sybr-green-II-specificity/attachment/59d64d2479197b80779a6c33/AS%3A487069752532992%401493137886052/download/syber1.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp07568.pdf
https://www.abpbio.com/wp-content/uploads/2024/06/N105.pdf
https://www.researchgate.net/profile/Aamal-Ghazi-Al-Saadi/post/Sybr-green-II-specificity/attachment/59d64d2479197b80779a6c33/AS%3A487069752532992%401493137886052/download/syber1.pdf
https://www.takara.co.kr/file/manual/pdf/50522.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp07568.pdf
https://www.lonzabio.jp/catalog/pdf/pd/PD056.pdf
https://www.takara.co.kr/file/manual/pdf/50522.pdf
https://www.lonzabio.jp/catalog/pdf/pd/PD056.pdf
https://www.takara.co.kr/file/manual/pdf/50522.pdf
https://www.lonzabio.jp/catalog/pdf/pd/PD056.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Carefully place the stained gel on the illuminator.

For the highest sensitivity, use a 254 nm epi-illuminator.[2][4] A 300 nm transilluminator can

also be used.[4][8]

Visualize and capture the image of the stained RNA bands using the gel documentation

system equipped with the appropriate filter. For faint bands, longer exposure times may be

necessary, especially with 254 nm epi-illumination.[4]
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Caption: Workflow for SYBR Green II staining of denaturing agarose gels.
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Caption: Principle of SYBR Green II fluorescence upon binding to RNA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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